Radafaxina
Descripción general
Descripción
Fue desarrollado por GlaxoSmithKline a principios de la década de 2000 para diversas indicaciones, incluyendo el tratamiento del síndrome de piernas inquietas, el trastorno depresivo mayor, el trastorno bipolar, el dolor neuropático, la fibromialgia y la obesidad . Nunca se comercializó debido a los malos resultados de las pruebas .
Aplicaciones Científicas De Investigación
Química: La radafaxina sirve como un compuesto modelo para estudiar la inhibición de la recaptación de norepinefrina y dopamina.
Biología: Se utiliza para investigar los efectos de la inhibición de la recaptación de norepinefrina-dopamina en los sistemas biológicos.
Mecanismo De Acción
La radafaxina ejerce sus efectos inhibiendo la recaptación de norepinefrina y dopamina. Tiene una mayor potencia para inhibir la recaptación de norepinefrina en comparación con la recaptación de dopamina . Esta inhibición selectiva aumenta los niveles de estos neurotransmisores en la hendidura sináptica, mejorando su señalización y conduciendo a un mejor estado de ánimo y una reducción del dolor y la fatiga .
Análisis Bioquímico
Biochemical Properties
Radafaxine interacts with dopamine transporters (DAT), blocking their function . It is an active metabolite of Bupropion , and it has a higher potency on inhibition of norepinephrine reuptake than on dopamine reuptake .
Cellular Effects
The effects of Radafaxine on cells are primarily due to its role as a norepinephrine-dopamine reuptake inhibitor. By blocking the reuptake of these neurotransmitters, Radafaxine can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Radafaxine exerts its effects at the molecular level primarily through its interactions with dopamine transporters. By blocking these transporters, Radafaxine inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft .
Dosage Effects in Animal Models
It is known that Radafaxine has a low abuse potential similar to bupropion .
Metabolic Pathways
Radafaxine is involved in the metabolic pathways of norepinephrine and dopamine, as it inhibits their reuptake .
Métodos De Preparación
La radafaxina es un metabolito potente de la bupropión, un compuesto que se encuentra en Wellbutrin de GlaxoSmithKline . La ruta sintética implica la aislamiento del isómero (2S, 3S) de la hidroxibupropión. El método de preparación incluye los siguientes pasos:
Síntesis de hidroxibupropión: Esto implica la reacción de bupropión con un agente oxidante adecuado para introducir el grupo hidroxilo.
Aislamiento del isómero (2S, 3S): Este paso implica la separación del isómero deseado de la mezcla racémica utilizando cromatografía quiral u otros métodos estereoselectivos.
Análisis De Reacciones Químicas
La radafaxina se somete a diversas reacciones químicas, entre ellas:
Oxidación: La this compound se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: La reducción de this compound puede conducir a la formación de alcoholes o aminas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como la azida de sodio. Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
La radafaxina es similar a otros inhibidores de la recaptación de norepinefrina-dopamina, como:
Bupropión: La this compound es un metabolito potente de la bupropión y comparte muchas de sus propiedades.
Manifaxina: Otro análogo de la bupropión, derivado de la this compound, y estudiado para indicaciones similares.
3-Clorofenmetrazina: Un compuesto con características estructurales y propiedades farmacológicas similares.
La this compound es única debido a su mayor selectividad para la inhibición de la recaptación de norepinefrina en comparación con la recaptación de dopamina, lo que puede explicar sus efectos mejorados sobre el dolor y la fatiga .
Actividad Biológica
Radafaxine, also known as (S,S)-hydroxybupropion or GW-353,162, is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was developed by GlaxoSmithKline. Although it was never marketed due to poor test results, its pharmacological profile has been the subject of various studies, particularly regarding its biological activity and potential therapeutic applications.
Pharmacodynamics
Radafaxine primarily functions by inhibiting the reuptake of norepinephrine and dopamine. Its mechanism of action is distinct from that of bupropion, from which it is derived. Radafaxine exhibits approximately 70% efficacy in blocking dopamine reuptake compared to bupropion and shows a significantly higher potency (392%) in inhibiting norepinephrine reuptake. This selectivity may contribute to its effects on pain and fatigue management, making it a candidate for treating conditions such as major depressive disorder and neuropathic pain .
Table 1: Comparison of Radafaxine and Bupropion
Parameter | Radafaxine | Bupropion |
---|---|---|
Dopamine Reuptake Inhibition | 70% efficacy | 100% efficacy |
Norepinephrine Reuptake Inhibition | 392% efficacy | 100% efficacy |
Development Status | Discontinued | Marketed |
Kinetics of Action
Research has demonstrated that radafaxine has a slow onset and long-lasting blockade of dopamine transporters (DAT) in the human brain. A study indicated that after a single dose, radafaxine achieved an average DAT blockade of 20-22%, with a peak blockade observed at approximately four hours post-administration. Notably, significant DAT blockade persisted even at 24 hours, highlighting its prolonged pharmacokinetic profile .
Case Study: DAT Blockade Dynamics
In a clinical study involving PET imaging, researchers measured the kinetics of DAT blockade induced by radafaxine. The following findings were reported:
- Peak DAT Occupancy : Achieved at around four hours post-dose.
- 24-Hour DAT Occupancy : Remained stable at levels comparable to peak occupancy.
- Comparison with Methylphenidate (MP) : Radafaxine's blockade was significantly lower than that induced by MP, which typically occupies around 60% of DAT within one hour .
Clinical Implications
The unique pharmacodynamic properties of radafaxine suggest potential applications beyond traditional antidepressant roles. Its selective inhibition of norepinephrine may make it particularly effective for conditions characterized by low energy or fatigue. Additionally, its low abuse potential positions it as a safer alternative in populations at risk for substance use disorders .
Propiedades
IUPAC Name |
(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/t9-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBKSKAZMVBHT-TVQRCGJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@](OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318447 | |
Record name | Radafaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192374-14-4, 233600-52-7 | |
Record name | Radafaxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192374-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Radafaxine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192374144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Radafaxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11790 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Radafaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RADAFAXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q47741214K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Radafaxine?
A1: Radafaxine acts as a noradrenergic and dopaminergic reuptake inhibitor [, ]. This means it blocks the reabsorption of the neurotransmitters norepinephrine and dopamine in the brain, effectively increasing their levels in synapses.
Q2: What are the potential therapeutic applications of Radafaxine?
A2: Radafaxine has been investigated for its potential in treating obesity [, , ] and depression [, ]. The increase in norepinephrine and dopamine levels triggered by Radafaxine is believed to contribute to its effects on appetite regulation and mood.
Q3: What is known about the pharmacokinetic profile of Radafaxine?
A3: Radafaxine demonstrates slow and long-lasting blockade of dopamine transporters in the human brain []. This suggests a potentially favorable pharmacokinetic profile with sustained therapeutic effects.
Q4: Are there any studies on the structure-activity relationship of Radafaxine?
A4: While specific structure-activity relationship studies for Radafaxine were not described in the provided abstracts, its characterization as a bupropion metabolite suggests potential similarities in their structure and activity profiles [].
Q5: What are the limitations of the current research on Radafaxine?
A6: While Radafaxine shows promise as a potential therapeutic agent, further research is needed to fully elucidate its efficacy, safety, and optimal use. Specifically, more comprehensive clinical trials are necessary to establish its long-term effects and potential for adverse events [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.